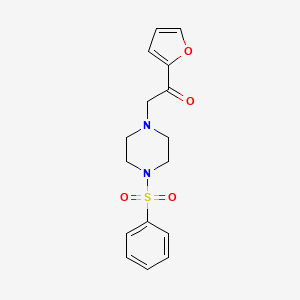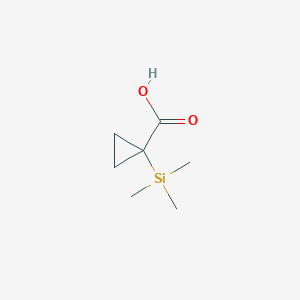
1-(Trimethylsilyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)cyclopropanecarboxylic acid is a compound that can be derived from various cyclopropane precursors. It is characterized by the presence of a trimethylsilyl group attached to a cyclopropane ring which is further substituted with a carboxylic acid group. This structure is of interest due to its potential utility in organic synthesis, particularly in the formation of cyclopropane-containing molecules which are prevalent in many biologically active compounds.
Synthesis Analysis
The synthesis of related trimethylsilyl cyclopropane derivatives has been explored through different methods. For instance, 1,2-bis(trimethylsiloxy)cyclobutenes undergo autoxidative ring contraction to yield trimethylsiloxycyclopropane carboxylic acid trimethylsilyl esters, which are closely related to the compound of interest . Another approach involves the metalation of 1-bromo-1-(trimethylsilyl)cyclopropane leading to carbinols that can be dehydrated to form (1-trimethylsilylcyclopropyl)ethylenes, which upon pyrolysis afford silyl substituted cyclopentenes . These methods highlight the versatility of trimethylsilyl cyclopropane derivatives in synthetic applications.
Molecular Structure Analysis
The molecular structure of 1-(Trimethylsilyl)cyclopropanecarboxylic acid derivatives can be inferred from related compounds. For example, bis(trimethylsilyl)ketene acetals react with allylic acetates to give α-cyclopropyl carboxylic acids, which suggests that the trimethylsilyl group can stabilize the cyclopropane ring during synthesis . The structure of such compounds has been confirmed by X-ray analysis, providing insight into the three-dimensional arrangement of atoms within these molecules.
Chemical Reactions Analysis
Chemical reactions involving trimethylsilyl cyclopropane derivatives are diverse. Desilylative condensation reactions can convert 1-trimethylsilyl derivatives of cyclopropanes into their corresponding anions, which can then participate in aldol condensations . Additionally, 1-piperidino-1-trimethylsilyloxycyclopropane, a related compound, can react with various nucleophiles, acting as a cyclopropanone equivalent . These reactions demonstrate the reactivity and potential of trimethylsilyl cyclopropane derivatives in complex organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Trimethylsilyl)cyclopropanecarboxylic acid derivatives can be deduced from the behavior of similar compounds. For instance, 1,2-bis(trimethylsiloxy)cyclopropanes undergo solvolysis and react with halogens, leading to ring opening and the formation of various oxidation products . These reactions indicate that the cyclopropane ring in these derivatives is reactive and can be manipulated under different conditions to yield a variety of products. The presence of the trimethylsilyl group is likely to influence the solubility and stability of these compounds, making them suitable for use in organic synthesis.
科学的研究の応用
Application 1: Tribology
- Specific Scientific Field: Tribology
- Summary of the Application: “1-(Trimethylsilyl)cyclopropanecarboxylic acid” (CPCa) has been used as a model additive in tribological studies. It can readily react under the combined effect of flash heating and stress in steel tribocontacts to form tribopolymers, which can lead to a marked improvement in tribological performance .
- Methods of Application or Experimental Procedures: Four lubricant additives, including CPCa, were dissolved in an ester base oil and studied. The additives were chosen based on their chemical structural modifications to understand how these changes may impact the formation of tribopolymers and hence friction and wear properties .
- Summary of Results or Outcomes: The friction and wear rate using these additives rank in the order of CPDCa < CBDCa < CPCa < CBCa. Raman spectroscopy analysis reveals that these additive molecules form tribopolymer films at the contact area .
Application 2: Chemical Industry
- Specific Scientific Field: Chemical Industry
- Summary of the Application: “1-(Trimethylsilyl)cyclopropanecarboxylic acid” is a valuable building block in the chemical industry for the synthesis of various other compounds . Its unique structure and reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
- Summary of Results or Outcomes: The outcomes of these reactions are the formation of a variety of derivatives, each with its own unique properties and potential applications .
Application 3: Pharmaceuticals
- Specific Scientific Field: Pharmaceuticals
- Summary of the Application: “1-(Trimethylsilyl)cyclopropanecarboxylic acid” serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Its unique structure and reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
- Summary of Results or Outcomes: The outcomes of these reactions are the formation of a variety of pharmaceutical compounds, each with its own unique properties and potential applications .
特性
IUPAC Name |
1-trimethylsilylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-10(2,3)7(4-5-7)6(8)9/h4-5H2,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDOHYDQLLZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)cyclopropanecarboxylic acid | |
CAS RN |
31469-29-1 |
Source


|
| Record name | 1-(trimethylsilyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

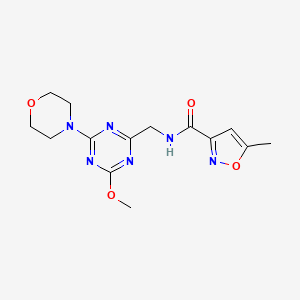
![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)
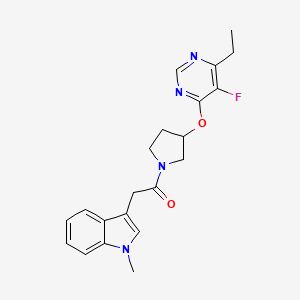

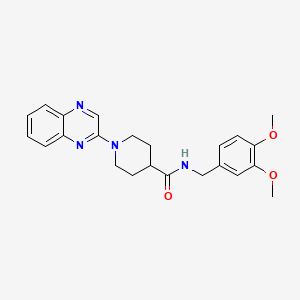
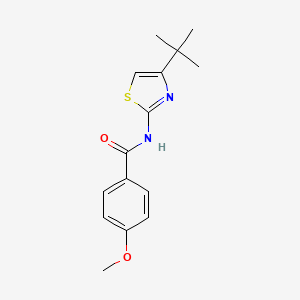
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
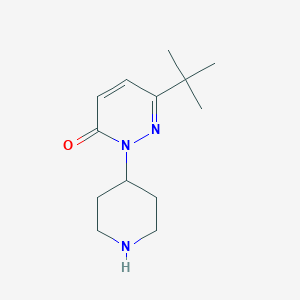
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)
![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)
